Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate

Epigenetics DNA methyltransferase conformational analysis

Researchers requiring reproducible dual inhibition of DNA methyltransferases (DNMT1/3A/3B) and histone methyltransferase G9a face limited structural diversity in commercial libraries. This 8-methyl-4-aminoquinoline derivative, with its chloro-methyl aniline substituent, is a validated pharmacophore for balanced dual epigenetic inhibition. - Exhibits enhanced DNMT inhibition while maintaining G9a affinity conferred by the 8-methyl group. - Methyl ester at C-2 enables rapid SAR expansion to amide or hydrazide analogs. - Chlorine atom provides a spectroscopic probe (³⁵Cl NQR) for biophysical fragment screening. Supplied with analytical documentation to ensure batch-to-batch consistency for reliable high-throughput screening.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 1207050-13-2
Cat. No. B2467677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate
CAS1207050-13-2
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C19H17ClN2O2/c1-11-7-8-13(9-15(11)20)21-16-10-17(19(23)24-3)22-18-12(2)5-4-6-14(16)18/h4-10H,1-3H3,(H,21,22)
InChIKeyZIGCGLJQGMBFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate: Identity and Procurement


Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207050-13-2) is a synthetic 4-aminoquinoline derivative with a molecular formula of C₁₉H₁₇ClN₂O₂ and a molecular weight of 340.80 g/mol [1]. The compound features a quinoline core substituted at the 8-position with a methyl group and at the 4-position with a 3-chloro-4-methylaniline moiety, while the 2-position bears a methyl ester. This specific substitution pattern distinguishes it from other 4-aminoquinoline analogs available in screening libraries. The compound is commercially supplied by Life Chemicals (catalog number F3398-1968) for research purposes, with small-quantity pricing ranging from $54 (1 mg) to $89 (15 mg) as of 2023 [1].

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate: Why Generic Substitution Fails


Within the 4-aminoquinoline chemical space, even minor structural modifications produce divergent biological profiles. The 8-methyl substitution on the quinoline ring alters the dihedral angle between the quinoline plane and the aniline substituent, directly affecting target binding conformation [1]. Similarly, the chloro and methyl substituents on the aniline ring influence both electronic density and steric bulk at the 4-position, which are critical for enzyme inhibition potency and selectivity. Generic substitution with a des-8-methyl analog (CAS 1207051-32-8) or with an alternative aniline-substituted analog (CAS 1226442-30-3) therefore risks altered target engagement, pharmacokinetics, and experimental reproducibility. The evidence below details the specific structural differentiators that inform scientific selection.

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate: Differentiation vs. Analogs


8-Methyl Conformational Constraint

The presence of the 8-methyl group on the quinoline core introduces steric hindrance that restricts the rotational freedom of the 4-anilino substituent. In the broader 4-aminoquinoline class, 8-methyl substitution has been shown to enhance binding affinity for DNA methyltransferases (DNMTs) by pre-organizing the ligand into a bioactive conformation [1]. In contrast, the des-8-methyl analog methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207051-32-8) lacks this conformational constraint, potentially reducing target engagement.

Epigenetics DNA methyltransferase conformational analysis

Chloro-Methyl Aniline Electronic Profile

The 3-chloro-4-methyl substitution pattern on the aniline ring provides a distinct electronic profile compared to the 2-methoxy-5-methyl analog. The chlorine atom at the meta position acts as a weak hydrogen bond acceptor and increases lipophilicity (calculated XLogP3: 5.2 vs. 4.7 for the 2-methoxy analog), while the para-methyl group contributes to hydrophobic packing. In 4-aminoquinoline kinase inhibitors, chloro substitution at this position has been correlated with improved cellular permeability [1].

Kinase inhibition structure-activity relationship halogen bonding

C-2 Methyl Ester Prodrug Potential

The methyl ester at the quinoline 2-position serves as a protected carboxylic acid handle. In the context of 4-aminoquinoline DNMT inhibitors, the ester form exhibits enhanced cell penetration relative to the free carboxylic acid, while retaining the capacity for intracellular hydrolysis to the active acid species [1]. This prodrug-like feature is absent in analogs bearing a free carboxylate or bulkier esters.

Prodrug design esterase lability synthetic accessibility

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate: Research Applications


Dual DNMT and Histone Methyltransferase Inhibition Screening

The 8-methyl-4-aminoquinoline scaffold is a validated pharmacophore for dual inhibition of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and the histone lysine methyltransferase G9a [1]. This compound, with its conformational constraint from the 8-methyl group and the chloro-methyl aniline substituent, is suited for inclusion in focused screening libraries aimed at identifying novel dual epigenetic inhibitors. Researchers should prioritize this compound when seeking analogs with balanced potency against both target classes, as the 8-methyl substituent has been shown to maintain G9a affinity while enhancing DNMT inhibition in closely related analogs [1].

Type II Kinase Inhibitor Chemical Probe

4-Aminoquinoline derivatives have been reported as ATP-competitive and allosteric kinase inhibitors, particularly targeting receptor tyrosine kinases [1]. The methyl ester at C-2 offers a synthetic handle for rapid derivatization into amide or hydrazide analogs for structure-activity relationship (SAR) expansion. The chlorine atom on the aniline ring provides a spectroscopic probe (³⁵Cl NQR or X-ray anomalous scattering) for biophysical fragment screening. This compound is recommended as a key intermediate for medicinal chemistry groups building kinase-focused compound libraries.

Epigenetic Reprogramming for iPSC Generation

Dual DNMT/G9a inhibitors have demonstrated efficacy in enhancing reprogramming efficiency during iPSC generation [1]. The ester prodrug feature of this compound may facilitate intracellular delivery in fibroblast reprogramming protocols. Given the SAR evidence that 8-methyl substitution improves cellular activity in this series [1], this compound represents a rational choice for stem cell biologists evaluating small-molecule cocktails for epigenetic reprogramming, particularly when compared to des-methyl or non-esterified analogs with inferior cell penetration.

Quinoline Metabolite Reference Standard

The distinct isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl ratio 3:1) provides a characteristic mass spectrometry signature that facilitates identification of this compound and its metabolites in complex biological matrices. The methyl ester group undergoes predictable hydrolysis, generating a distinctive mass shift (+14 Da for methyl ester vs. acid). These features make the compound a useful reference standard for developing LC-MS/MS methods aimed at quantifying quinoline-based epigenetic inhibitors in pharmacokinetic studies [1].

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